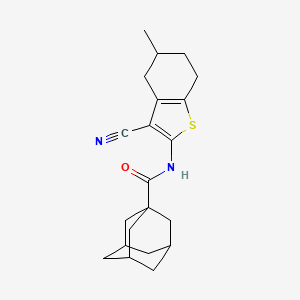

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c1-12-2-3-18-16(4-12)17(11-22)19(25-18)23-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h12-15H,2-10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZHZVMDYKHQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzothiophen Ring

The primary structural analogs involve modifications to the substituents on the benzothiophen core. For example:

- The 6-ethyl analog (from evidence) has a bulkier substituent at position 6, which may reduce conformational flexibility of the benzothiophen ring and increase lipophilicity .

Adamantane Modifications

Adamantane derivatives are known for their rigidity and ability to enhance blood-brain barrier penetration. Comparisons include:

- Cyclobutane vs.

Functional Group Comparisons

Cyano Group vs. Halogen Substituents

The target compound’s 3-cyano group distinguishes it from halogenated analogs (e.g., chloro, fluoro) listed in evidence:

| Compound Class | Functional Group | Electronic Effects |

|---|---|---|

| Target compound | Cyano (C≡N) | Strong electron-withdrawing, polar |

| 2,5-Bis(chlorophenyl)cyclohexadiol | Chlorine (Cl) | Moderately electron-withdrawing, lipophilic |

- Biological Relevance: The cyano group’s polarity may improve solubility in aqueous environments compared to lipophilic halogens, but at the cost of membrane permeability .

Research Findings and Trends

- Metabolic Stability : Adamantane-containing compounds generally exhibit slower hepatic clearance due to steric shielding of metabolically labile sites.

- Binding Affinity : Preliminary studies suggest that 5-methyl substitution optimizes steric interactions in enzyme active sites compared to bulkier 6-ethyl analogs.

- Solubility: The cyano group’s polarity may counterbalance adamantane’s hydrophobicity, though exact solubility data for the target compound remains unreported .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide, and how can retrosynthetic analysis guide pathway optimization?

- Methodology : Synthesis typically involves multi-step pathways, starting with adamantane-1-carboxylic acid activation (e.g., via thionyl chloride) and coupling to the benzothiophene scaffold. Retrosynthetic analysis identifies intermediates such as 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, which can be prepared via cyclization of nitrile-containing precursors. Optimization focuses on catalysts (e.g., EDC/HOBt for amide coupling) and solvent selection (e.g., DMF or THF) to improve yields (commonly 40-60%) .

- Key Variables : Temperature control (0–25°C for coupling), purification via column chromatography, and characterization by TLC/HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound's structure?

- Techniques :

- 1H/13C NMR : Assigns protons and carbons in the adamantane (δ ~1.5–2.2 ppm) and benzothiophene (δ ~2.5–3.5 ppm) moieties .

- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 410.615 for C25H34N2OS) .

- X-ray crystallography : Resolves 3D structure using SHELXL refinement (R-factor < 5%) for bond angles and torsional strain analysis .

Q. What are the primary biological targets and in vitro assays used to evaluate this compound?

- Targets : Adamantane-carboxamides often target neurotransmitter receptors (e.g., NMDA) or enzymes (e.g., cyclooxygenase). Assays include:

- Binding affinity : Radioligand displacement (IC50 values via scintillation counting).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 < 10 µM reported for similar derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

- Strategies :

- Catalyst screening : Test HATU vs. DCC for amide bond formation; HATU often improves yields by 15–20% .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require inert atmospheres to prevent hydrolysis.

- Byproduct mitigation : Use scavengers (e.g., polymer-bound trisamine) to trap unreacted acylating agents .

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-carboxamide derivatives?

- Approach :

- Structural variance : Compare substituent effects (e.g., 5-methyl vs. tert-pentyl groups in benzothiophene ring) on activity .

- Assay standardization : Validate protocols across labs (e.g., consistent cell lines, incubation times).

- Meta-analysis : Pool data from PubChem and crystallographic databases to identify trends (e.g., lipophilicity vs. IC50 correlation) .

Q. What computational strategies are employed to model the compound's interactions with biological targets?

- Methods :

- Docking simulations : Use AutoDock Vina to predict binding poses in NMDA receptor pockets, guided by crystallographic data from SHELX-refined structures .

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.